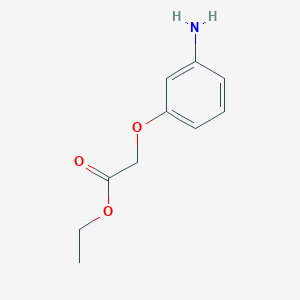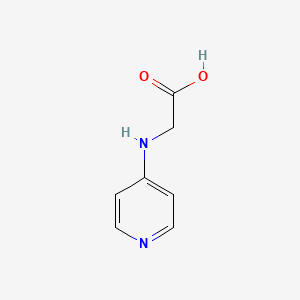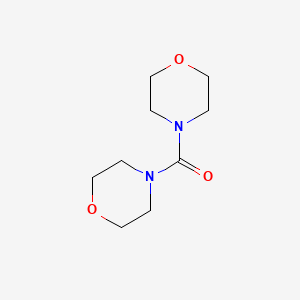
二吗啉甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Dimorpholinomethanone has a molecular formula of C9H16N2O3 . It has an average mass of 200.235 Da and a monoisotopic mass of 200.116089 Da . The molecule contains two morpholine rings and a central ketone functional group .Physical And Chemical Properties Analysis
Dimorpholinomethanone is a solid compound . It has a molecular weight of 200.24 . The compound is stored in a sealed, dry environment at 2-8°C .科学研究应用
Advanced Catalysis
Dimorpholinomethanone has potential applications in advanced catalysis. Its structure could be utilized in the design of novel catalysts that facilitate chemical reactions by providing an alternative pathway with a lower activation energy. This can lead to more efficient and environmentally friendly chemical processes .
Drug-Delivery Systems
In the realm of nanomedicine, Dimorpholinomethanone could be explored for its use in drug-delivery systems. Its molecular framework might allow for the attachment of pharmaceutical compounds, aiding in targeted delivery and controlled release, which is crucial for maximizing therapeutic efficacy and minimizing side effects .
Biomedical Applications
The unique properties of Dimorpholinomethanone may find applications in biomedical fields, such as in the development of biocompatible materials for implants or prosthetics. It could also be involved in the synthesis of biomaterials that interact favorably with biological systems .
Environmental Remediation
Research could explore the use of Dimorpholinomethanone in environmental remediation technologies. Its chemical structure might be suitable for the adsorption or breakdown of pollutants, offering a novel approach to treat contaminated water, soil, or air .
Wastewater Treatment
Dimorpholinomethanone could be investigated for its utility in wastewater treatment processes. Its potential to interact with various contaminants could lead to the development of new filtration materials or methods that improve the efficiency of removing hazardous substances from wastewater .
Agriculture
In agriculture, Dimorpholinomethanone might be used to create more effective pesticides or fertilizers. Its molecular structure could enhance the delivery and effectiveness of agricultural chemicals, contributing to increased crop yields and sustainable farming practices .
Material Science
The applications of Dimorpholinomethanone in material science could be vast, ranging from the development of new polymers to the creation of advanced composites with desirable mechanical properties .
Chemical Synthesis
Lastly, Dimorpholinomethanone could play a role in chemical synthesis, potentially acting as a building block for complex organic molecules. Its incorporation into synthetic pathways could lead to the development of new synthetic methods or the improvement of existing ones .
安全和危害
属性
IUPAC Name |
dimorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONGECDDDTYBGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309389 |
Source


|
| Record name | 4,4′-Carbonylbis[morpholine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38952-62-4 |
Source


|
| Record name | 4,4′-Carbonylbis[morpholine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38952-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-Carbonylbis[morpholine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

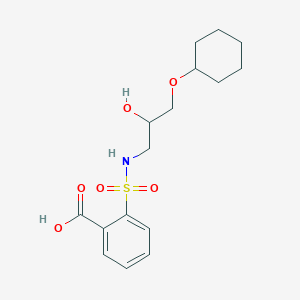
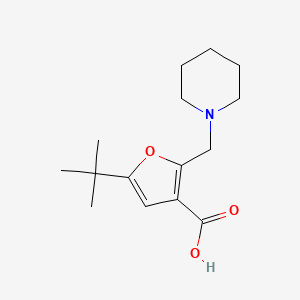
![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)
![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)
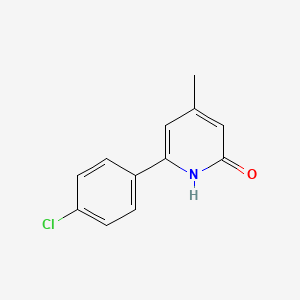
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)

![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)
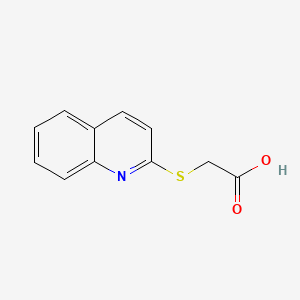
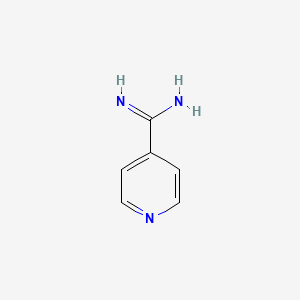

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
